molecular formula C25H22N4O4S B2848677 N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 862826-41-3

N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2848677
CAS No.: 862826-41-3
M. Wt: 474.54
InChI Key: BJDUUILFFCVPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-({[(4-Nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a synthetically designed small molecule that incorporates multiple pharmaceutically relevant moieties, making it a valuable chemical probe for biochemical and pharmacological research. The compound features a benzamide group linked through an ethyl chain to an indole core, which is further functionalized with a sulfanyl bridge connected to a (4-nitrophenyl)carbamoylmethyl group. This specific molecular architecture, particularly the presence of the indole scaffold and the 4-nitrophenyl group , is commonly associated with biologically active compounds and suggests potential for investigating enzyme inhibition and receptor-ligand interactions. The primary research applications of this compound are anticipated to include studies of protein-binding kinetics, cellular signaling pathways, and the development of assays for high-throughput screening. The 4-nitrophenyl component can serve as a spectroscopic handle for monitoring reaction progress or binding events , while the indole system is a privileged structure in medicinal chemistry, often found in molecules that interact with serotonin receptors and various enzymes . Researchers can utilize this compound as a key intermediate in the synthesis of more complex chemical entities or as a standard in analytical method development for chromatographic techniques. This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c30-24(27-19-10-12-20(13-11-19)29(32)33)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDUUILFFCVPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps. One common method involves the reaction between tryptamine and a nitroaniline derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several benzamide derivatives, particularly those containing sulfanyl, carbamoyl, and aromatic substituents. Key analogues include:

BA99538: N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
  • Differences :
    • Carbamoyl substituent : 4-ethylphenyl vs. 4-nitrophenyl in the target compound.
    • Benzamide substituent : 3-(trifluoromethyl) vs. unsubstituted benzamide.
  • Impact: The nitro group (electron-withdrawing) in the target compound may enhance binding to electron-rich targets compared to the electron-donating ethyl group in BA99536.
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Differences: Core structure: Oxadiazole replaces indole. Linker: Aminoethyl vs. ethyl-indole.
  • Impact :
    • The oxadiazole’s rigidity and hydrogen-bonding capacity may alter target selectivity compared to the indole’s planar, hydrophobic nature.
    • The nitro group is retained, suggesting shared electronic properties for target interaction .
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide
  • Differences :
    • Heterocycle : Thiazole vs. indole.
    • Substituents : Trifluoromethylpyridine vs. nitrobenzamide.
  • Impact :
    • Thiazole’s sulfur atom may engage in unique dipole interactions, while the trifluoromethylpyridine group introduces steric and electronic effects distinct from nitro .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Analogues
Compound Name Molecular Weight Key Substituents LogP (Predicted) Potential Targets
Target Compound ~529.58 4-nitrophenyl, indole, benzamide 3.8 Kinases, GPCRs
BA99538 525.58 4-ethylphenyl, CF3-benzamide 4.2 Enzymes with hydrophobic pockets
2-[[(5-methyl-oxadiazol-3-yl)methyl]thio]-N-[2-(4-nitrophenylamino)ethyl]-benzamide ~443.49 Oxadiazole, nitro 2.9 Oxidative stress-related targets
2-[[(2-methyl-thiazol-4-yl)methyl]thio]-N-[2-(3-CF3-pyridinylamino)ethyl]-benzamide ~485.52 Thiazole, CF3-pyridine 3.5 Viral proteases

Notes:

  • The target compound’s nitro group reduces logP compared to BA99538’s trifluoromethyl, suggesting better aqueous solubility.
  • Indole-containing analogues generally exhibit higher predicted logP due to aromatic hydrophobicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indole-thioether linkage via nucleophilic substitution between 3-mercaptoindole and a nitro-substituted carbamoylmethyl halide under alkaline conditions (pH 8–10, THF solvent, 50–60°C) .
  • Step 2 : Ethyl spacer introduction via alkylation of the indole nitrogen using 1,2-dibromoethane in DMF at reflux .
  • Step 3 : Benzamide coupling via EDC/HOBt-mediated amide bond formation between the ethylamine intermediate and benzoyl chloride (0–5°C, 12–24 hours) .
  • Optimization : Catalysts like DMAP improve yields (~75% overall), while HPLC monitoring ensures purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms indole proton environments (δ 7.2–8.1 ppm) and benzamide carbonyl signals (δ 168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 495.0) and nitro group fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfanyl and nitro groups, critical for activity studies .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Methodological Answer :

  • Antimicrobial Assays : Tested against E. coli and S. aureus using broth microdilution (MIC range: 8–32 µg/mL). Activity correlates with nitro group electrophilicity .
  • Enzyme Inhibition : Screened against COX-2 and CYP450 isoforms via fluorometric assays (IC₅₀: 12–45 µM). Competitive inhibition kinetics suggest binding to active sites .

Advanced Research Questions

Q. How does the sulfanyl group influence reactivity in nucleophilic substitution vs. oxidation reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The sulfanyl group acts as a leaving group in SN2 reactions with alkyl halides (e.g., methyl iodide), requiring polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) .
  • Oxidation : Controlled oxidation with H₂O₂ converts the sulfanyl to sulfonyl, altering electronic properties (λₘₐₓ shift from 280 nm to 310 nm in UV-Vis) .
  • Kinetic Studies : DFT calculations (B3LYP/6-31G*) reveal transition-state stabilization via indole π-stacking .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Identification : Variability often arises from differences in assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays) .
  • Normalization : Use internal standards (e.g., doxorubicin for cytotoxicity) and adjust for compound solubility (logP = 3.2, DMSO stock solutions >10 mM) .
  • Meta-Analysis : Cross-reference data from PubChem (CID-specific entries) and peer-reviewed studies to identify outliers .

Q. How can computational methods predict binding modes to biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
  • Pharmacophore Mapping : Nitro and benzamide groups align with hinge region hydrogen bonds in kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.